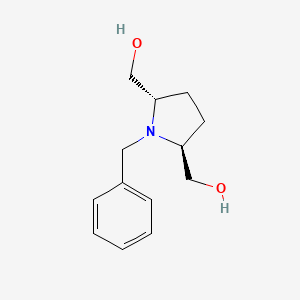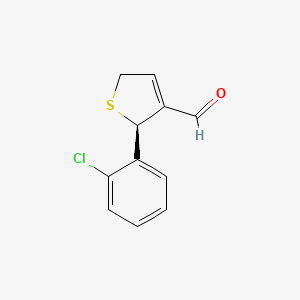
7-Ethoxy-2,2-dimethylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyran ring, with an ethoxy group at the 7th position and two methyl groups at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2,2-dimethylchroman-4-one can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation of 6-acetyl-7-hydroxy-2,2-dimethylchroman-4-one with substituted aromatic aldehydes in the presence of potassium hydroxide in ethanol . Another method includes the bromination of 7-methoxy-2,2-dimethylchroman-4-one, followed by deprotonation with lithium diisopropylamide (LDA) and subsequent alkylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Substitution reactions, such as bromination and alkylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Ethoxy-2,2-dimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biologically active compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and cosmetics.
Mechanism of Action
The mechanism of action of 7-Ethoxy-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and protein tyrosine phosphatase, leading to various biological effects. It also interacts with cellular receptors, modulating signal transduction pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the ethoxy group and has different biological activities.
7-Methoxy-2,2-dimethylchroman-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
Taxifolin: A natural flavonoid with a similar chromanone structure but different substituents.
Uniqueness
7-Ethoxy-2,2-dimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxy group at the 7th position enhances its lipophilicity and potential for interaction with biological membranes and targets .
Properties
CAS No. |
76348-94-2 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
7-ethoxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C13H16O3/c1-4-15-9-5-6-10-11(14)8-13(2,3)16-12(10)7-9/h5-7H,4,8H2,1-3H3 |
InChI Key |
OMDIYXYZAOFLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)CC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)


![7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885463.png)




![6-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11885514.png)


